[3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester
Overview
Description
[3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester: is an organic compound with the molecular formula C₂₃H₂₂O₄ and a molecular weight of 362.42 g/mol . This compound is often used as an intermediate in the synthesis of various biochemical substances and has applications in research related to neurology, pain, and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester typically involves the esterification of [3,4-Bis(benzyloxy)phenyl]acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of [3,4-Bis(benzyloxy)phenyl]acetic acid.
Reduction: Formation of [3,4-Bis(benzyloxy)phenyl]ethanol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in modulating biochemical pathways related to neurotransmission and inflammation .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of adrenergic receptors, influencing neurotransmission and inflammatory responses. The pathways involved include the regulation of catecholamine levels and the modulation of signal transduction processes.
Comparison with Similar Compounds
- [3,4-Dimethoxyphenyl]acetic Acid Methyl Ester
- [3,4-Dihydroxyphenyl]acetic Acid Methyl Ester
- [3,4-Methylenedioxyphenyl]acetic Acid Methyl Ester
Comparison:
- [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester is unique due to the presence of benzyloxy groups, which can influence its reactivity and interaction with biological targets.
- [3,4-Dimethoxyphenyl]acetic Acid Methyl Ester has methoxy groups instead of benzyloxy groups, affecting its solubility and reactivity.
- [3,4-Dihydroxyphenyl]acetic Acid Methyl Ester contains hydroxyl groups, making it more prone to oxidation.
- [3,4-Methylenedioxyphenyl]acetic Acid Methyl Ester has a methylenedioxy bridge, which can alter its electronic properties and reactivity .
Properties
IUPAC Name |
methyl 2-[3,4-bis(phenylmethoxy)phenyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-25-23(24)15-20-12-13-21(26-16-18-8-4-2-5-9-18)22(14-20)27-17-19-10-6-3-7-11-19/h2-14H,15-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVNASNMWOTDCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261395 | |
Record name | Methyl 3,4-bis(phenylmethoxy)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15373-33-8 | |
Record name | Methyl 3,4-bis(phenylmethoxy)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15373-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,4-bis(phenylmethoxy)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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